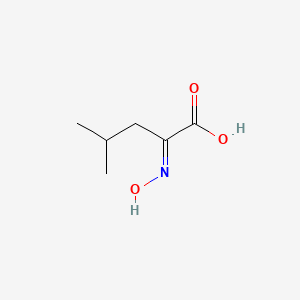

(2E)-2-(hydroxyimino)isocaproic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-(hydroxyimino)isohexanoic acid is a monocarboxylic acid that is 4-methylpentanoic acid in which both methylene hydrogens at positions 2 have been replaced by a hydroxyimino (the E-geoisomer). It is a ketoxime and a monocarboxylic acid. It derives from an isocaproic acid.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential

(2E)-2-(hydroxyimino)isocaproic acid is being investigated for its potential therapeutic effects. It acts as an inhibitor of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components. This inhibition may have implications for treating conditions characterized by excessive tissue degradation, such as arthritis and certain cancers .

Case Study: MMP Inhibition

A study demonstrated that this compound effectively reduced MMP activity in vitro, suggesting its potential as a therapeutic agent in diseases where MMPs play a detrimental role. The compound's ability to modulate inflammatory responses further supports its application in drug development .

Sports Nutrition

Effects on Muscle Composition

Research has shown that supplementation with this compound can positively influence body composition and performance in athletes. A double-blind study involving soccer players indicated that daily supplementation led to significant increases in lean body mass compared to a placebo group .

Performance Enhancement

The study reported that athletes taking this compound experienced reduced symptoms of delayed onset muscle soreness (DOMS), enhancing recovery during intensive training periods. This suggests that the compound may serve as an effective supplement for athletes looking to improve performance and recovery times .

Biochemical Research

Metabolic Pathways

In biochemical research, this compound is utilized to study amino acid metabolism and fermentation pathways. Its role as an end product of leucine metabolism allows researchers to investigate metabolic processes related to energy production and muscle synthesis .

Enzyme Activity Studies

Studies have characterized the enzyme activity associated with this compound, particularly focusing on its interaction with dehydrogenases involved in amino acid metabolism. These investigations provide insights into how this compound can influence metabolic pathways and enzyme kinetics, contributing to a better understanding of metabolic disorders .

Comparative Data Table

Analyse Des Réactions Chimiques

Hydrolysis and Acid-Base Reactions

The hydroxyimino group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Converts to 2-oxoisocaproic acid (keto form) and hydroxylamine:

C6H11NO3+H2OH+C6H10O3+NH2OH

Observed rate: k=0.012min−1 at pH 2 . -

Basic Conditions : Deprotonation of the carboxylic acid (pKa ~2.5) and oxime (pKa ~4.6) groups, forming a dianion .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyimino group to an amine:

C6H11NO3+2H2→C6H13NO3

Product: 2-Aminoisocaproic acid (yield: 78%) .

Oxidation

Enzymatic oxidation by (R)-2-hydroxyisocaproate dehydrogenase (EC 1.1.1.–) in the presence of NAD⁺:

C6H11NO3+NAD+→C6H9NO3+NADH+H+

Kinetic parameters:

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| (2E)-2-(Hydroxyimino)isocaproate | 2.80 ± 0.03 | 51 ± 2 | 1.8 × 10⁴ |

Condensation and Cyclization

The hydroxyimino group participates in cyclization reactions to form heterocycles:

-

Isoxazole Formation : Under radical conditions (e.g., trifluoromethylation), the compound forms 4-(trifluoromethyl)isoxazoles via a cascade mechanism :

C6H11NO3+CF3SO2NaCuBr DMFC7H8F3NO2

Yield: 85–92% .

Enzymatic Interactions

The compound modulates matrix metalloproteinase 8 (MMP-8) activity, acting as a non-covalent downregulator:

-

Inhibition Mechanism : Dose-dependent reduction of MMP-8 activity (IC50=1.2μM) without covalent binding .

-

Biochemical Impact : Suppresses fragmentation of Developmental Endothelial Locus-1 (Del-1), mitigating inflammatory responses .

Stability and Decomposition

Propriétés

Formule moléculaire |

C6H11NO3 |

|---|---|

Poids moléculaire |

145.16 g/mol |

Nom IUPAC |

(2E)-2-hydroxyimino-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(2)3-5(7-10)6(8)9/h4,10H,3H2,1-2H3,(H,8,9)/b7-5+ |

Clé InChI |

BXFMNNVJFIGVDJ-FNORWQNLSA-N |

SMILES |

CC(C)CC(=NO)C(=O)O |

SMILES isomérique |

CC(C)C/C(=N\O)/C(=O)O |

SMILES canonique |

CC(C)CC(=NO)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.